乙酸乙酯 2-(1-甲基-1H-1,2,3-三唑-5-基)-2-氧代乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

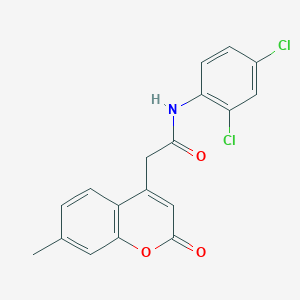

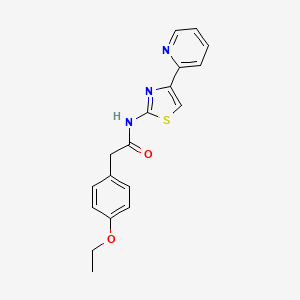

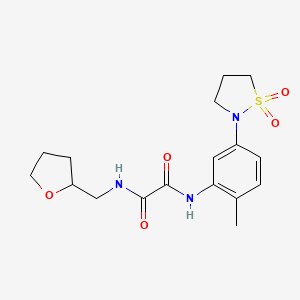

The compound “ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate” contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The triazole ring is a five-membered ring consisting of two carbon atoms and three nitrogen atoms . It also contains an ethyl group and a 2-oxoacetate group.

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the 1,2,3-triazole ring, which is known to participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the 1,2,3-triazole ring could influence its polarity and solubility .科学研究应用

Histone Deacetylase (HDAC) Inhibition

Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate: has been investigated for its HDAC inhibitory activity. HDACs play a crucial role in gene expression regulation by removing acetyl groups from histone proteins. In particular, HDAC2, a class-I isoform, has been targeted due to its involvement in cellular processes . The compound demonstrates potent inhibition of HDAC2, with an IC50 value in the low micromolar range. Notably, two derivatives, 5e and 5f, exhibit up to 8-fold greater cytotoxicity than SAHA (a known HDAC inhibitor) in various cancer cell lines, including colon, prostate, and pancreatic cancer .

Boronic Acid Derivatives

Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate: can serve as a precursor for the synthesis of boronic acid derivatives. For instance, the pinacol ester of 4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol is obtained by functionalizing the triazole ring. These derivatives find applications in medicinal chemistry and as building blocks for drug design .

Triazole-Based Alcohols

The compound itself, when reduced, yields 2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol . This triazole-based alcohol may have applications in organic synthesis, as it combines the reactivity of the triazole ring with the versatility of an alcohol functional group .

Bioconjugation and Click Chemistry

The presence of the triazole moiety in ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate makes it suitable for bioconjugation and click chemistry. Researchers can use it as a linker to attach biomolecules (such as peptides or proteins) to surfaces or other molecules. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, often referred to as “click chemistry,” can be employed for efficient conjugation .

Drug Discovery and Scaffold Modification

The compound’s unique structure provides opportunities for scaffold modification in drug discovery. Medicinal chemists can explore its reactivity to create novel derivatives with improved pharmacological properties. By introducing substituents or altering functional groups, researchers can fine-tune the compound’s biological activity .

Computational Modeling and Structure-Activity Relationships

Researchers can employ computational methods to study the structure-activity relationships (SAR) of ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate . Molecular modeling approaches can reveal insights into how specific structural features influence its biological activity. Understanding SAR aids in designing more potent analogs for targeted applications .

属性

IUPAC Name |

ethyl 2-(3-methyltriazol-4-yl)-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-3-13-7(12)6(11)5-4-8-9-10(5)2/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBDWNRRLRUAJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CN=NN1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2673136.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide](/img/structure/B2673140.png)

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2673143.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2673148.png)

![N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2673150.png)

![Methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno-[2,3-c]pyridine-3-carboxylate-methanol (2:1)](/img/no-structure.png)